molecular formula C15H15NO B7984550 (3-(Indolin-5-yl)phenyl)methanol

(3-(Indolin-5-yl)phenyl)methanol

Cat. No.: B7984550
M. Wt: 225.28 g/mol
InChI Key: OPCJCLGHCXQDES-UHFFFAOYSA-N
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Description

(3-(Indolin-5-yl)phenyl)methanol is an organic compound with the molecular formula C15H15NO It features an indoline moiety attached to a phenylmethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Indolin-5-yl)phenyl)methanol typically involves the reaction of indoline derivatives with benzaldehyde derivatives under specific conditions. One common method includes the use of a Grignard reagent, where the indoline derivative is reacted with a phenylmagnesium bromide, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(3-(Indolin-5-yl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products Formed

    Oxidation: Formation of (3-(Indolin-5-yl)phenyl)ketone or aldehyde.

    Reduction: Formation of (3-(Indolin-5-yl)phenyl)alkane.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

(3-(Indolin-5-yl)phenyl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Indolin-5-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The indoline moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used to stimulate root growth.

Uniqueness

(3-(Indolin-5-yl)phenyl)methanol is unique due to its specific structure, which combines an indoline moiety with a phenylmethanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

[3-(2,3-dihydro-1H-indol-5-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c17-10-11-2-1-3-12(8-11)13-4-5-15-14(9-13)6-7-16-15/h1-5,8-9,16-17H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCJCLGHCXQDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC=CC(=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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